(+)-Secoisolariciresinol

Antioxidant Activity Free Radical Scavenging Lignan Bioactivity

Researchers studying lignan metabolism face variability when substituting SDG or matairesinol for SECO. (+)-Secoisolariciresinol eliminates this uncertainty with compound-specific performance: • Preferential conversion to enterodiol (4-18% vs. 0.2-6% for enterolactone) • Direct DPPH radical scavenging (IC50 ≈ 28-30 µM); metabolites are inactive • 97% LC-MS/MS recovery from complex food matrices, outperforming matairesinol (93%) Supplied as an analytical reference standard with lot-specific purity documentation.

Molecular Formula C20H26O6
Molecular Weight 362.42
CAS No. 75365-01-4
Cat. No. B600179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Secoisolariciresinol
CAS75365-01-4
Synonyms(2R,3R)-rel-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol;  (R*,R*)-(±)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol;  (R*,R*)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol
Molecular FormulaC20H26O6
Molecular Weight362.42
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O
InChIInChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Secoisolariciresinol: A Plant Lignan Precursor for Antioxidant and Metabolic Research


(+)-Secoisolariciresinol (SECO) is a plant-derived dibenzylbutane lignan that occurs naturally as an aglycone in flaxseed and other oilseeds [1]. It is a key intermediate in the biosynthesis of mammalian lignans enterodiol (END) and enterolactone (ENL) via gut microbial metabolism [2]. SECO is distinct from its diglucoside form (SDG) and from other plant lignans like matairesinol (MAT) in its stereochemistry, conversion efficiency, and bioactivity profile [3]. As a phytoestrogen and antioxidant, SECO is used as a reference standard in analytical method development and as a precursor in studies of lignan metabolism and biological activity [4].

Enterolignan Metabolism Plant lignan precursor for enterodiol/enterolactone pathway studies
Antioxidant Screening Direct radical-scavenging activity for DPPH and similar cell-free assays
Analytical Reference Standard for LC-MS/MS lignan quantification in complex food matrices

Why (+)-Secoisolariciresinol Cannot Be Substituted by SDG or Matairesinol


Substituting (+)-secoisolariciresinol (SECO) with its glycosylated form (SDG) or the structurally related matairesinol (MAT) is not scientifically valid due to quantifiable differences in bioavailability, metabolic fate, and bioactivity. The aglycone SECO exhibits significantly higher conversion efficiency to mammalian lignans than SDG [1], and unlike MAT, SECO preferentially yields enterodiol over enterolactone [2]. Furthermore, SECO demonstrates direct antioxidant activity (e.g., DPPH IC50 ≈ 28–30 µM) [3], whereas its mammalian metabolites enterodiol and enterolactone are inactive in the same assays [4]. These differences underscore the need for compound-specific selection.

Aglycone vs. Glycoside Form (SDG)

SDG requires deglycosylation, potentially reducing enterolignan conversion efficiency relative to SECO. Aglycone form may support higher precursor yield.

Metabolic Profile Shift with Matairesinol

Matairesinol yields primarily enterolactone, while SECO may not support enterolactone-focused studies. Product profile context may differ.

Antioxidant Activity Gap in Mammalian Lignans

Mammalian lignans END/ENL may not exhibit direct radical-scavenging activity. SECO remains appropriate for cell-free antioxidant screening.

Quantitative Differentiation Against Comparators: A Procurement-Focused Evidence Guide


DPPH Radical Scavenging Activity vs. Mammalian Lignans

(+)-Secoisolariciresinol (SECO) exhibits direct DPPH radical scavenging activity, with an IC50 of approximately 28–30 µM [1][2]. In contrast, the mammalian lignans enterodiol (ED) and enterolactone (ENL) are inactive in this assay at concentrations up to 200 µM [3]. This represents a >7-fold difference in potency, highlighting the functional consequence of structural differences between plant and mammalian lignans.

DPPH Scavenging vs. Mammalian Lignans
Head-to-head
SECO IC50 ≈ 28–30 µM; ED/ENL inactive (≥200 µM)
Supports SECO for direct radical-scavenging research. Mammalian metabolites lack activity.
Cell-free DPPH assay; reported difference >7-fold in potency.
Antioxidant Activity Free Radical Scavenging Lignan Bioactivity

Conversion Efficiency to Enterolignans: Aglycone vs. Diglucoside

The aglycone form of SECO is more efficiently converted to mammalian lignans (END and ENL) than its glycosylated form, SDG, in vivo. In a rat study, SECO administration resulted in higher urinary excretion of END and ENL compared to an equivalent dose of SDG [1]. Specifically, the aglycone form of SECO was more efficiently converted into mammalian lignans END and ENL than the glycosylated form, SDG [1].

Conversion Efficiency: Aglycone vs. SDG
Head-to-head
SECO yielded higher urinary END/ENL than SDG in rat model
Aglycone form may support higher enterolignan precursor efficiency.
In vivo rat study; qualitative ranking.
Lignan Metabolism Bioavailability Enterolignan Precursor

Analytical Recovery in Food Matrices vs. Matairesinol

In an optimized enzymatic hydrolysis method for extracting lignans from espresso coffee, (+)-secoisolariciresinol (SECO) exhibited a recovery of 97%, compared to 93% for matairesinol (MAT) [1]. This difference, while modest, can be critical in quantitative analyses where precision is paramount. Furthermore, SECO was detectable in all coffee samples tested (27.9–52.0 µg/L), whereas MAT was undetectable in several samples [1].

Analytical Recovery: SECO vs. MAT
Head-to-head
SECO 97% recovery vs. MAT 93% in coffee matrix
Higher recovery may support quantitative precision in food analysis.
Enzymatic hydrolysis, HPLC-MS/MS; method context.
Analytical Method Validation Food Analysis HPLC-MS/MS

Lipid Oxidation Protection vs. α-Tocopherol and BHA

(+)-Secoisolariciresinol (SECO) outperformed both natural α-tocopherol (α-TOCO) and synthetic butylated hydroxyanisole (BHA) in protecting linseed oil and its oil-in-water emulsion against oxidative damage [1]. In accelerated storage tests, SECO at 50–500 µmol/kg oil significantly reduced the formation of both primary (conjugated dienes) and secondary (TBARS) oxidation products, with SECO being the most effective in protecting the o/w emulsion against secondary oxidation products [1].

Lipid Oxidation Protection
Head-to-head
SECO showed higher protection than α-tocopherol and BHA in o/w emulsion
Reported ranking in emulsion protection; supports formulation research.
Accelerated storage test, TBARS endpoint.
Food Preservation Lipid Oxidation Natural Antioxidant

Metabolic Conversion Selectivity: Enterodiol vs. Enterolactone

The metabolic fate of plant lignans differs by structure. In rats, SECO administration led to higher urinary excretion of enterodiol (END) than enterolactone (ENL), whereas matairesinol (MR) produced the highest quantities of ENL—over twofold compared with SECO-derived metabolites [1]. In human fecal cultures, SECO conversion to END was 4–18%, while conversion to ENL was only 0.2–6% after 24 hours [2].

Metabolic Selectivity: SECO vs. MR
Cross-study comparable
SECO → END (4–18%), ENL (0.2–6%); MR → ENL (major)
SECO may enable enterodiol-focused metabolic studies.
In vivo rat and human fecal cultures; product profile context.
Gut Microbiota Metabolism Enterolignan Production Precursor Specificity

Matrilysin (MMP-7) Inhibition: Lack of Activity vs. Matairesinol

In a comparative study of lignan effects on human matrilysin (MMP-7), matairesinol showed weak inhibition (IC50 >280 µM), while (+)-secoisolariciresinol and its precursor coniferyl alcohol had no inhibitory activity [1]. This indicates that the dibenzylbutyrolactone ring structure present in matairesinol is essential for matrilysin inhibition, a feature absent in SECO's open-chain dibenzylbutane structure.

MMP-7 Inhibition: SECO vs. MAT
Head-to-head
SECO inactive; MAT IC50 >280 µM
May support selection where MMP-7 inhibition is not desired.
In vitro enzyme assay; negative result context.
Enzyme Inhibition Matrix Metalloproteinase Lignan Selectivity

Optimal Research and Industrial Use Cases for (+)-Secoisolariciresinol


Natural Antioxidant Formulations for Lipid-Containing Emulsions

(+)-Secoisolariciresinol is the preferred lignan for stabilizing oil-in-water emulsions against oxidative rancidity, as it outperforms both α-tocopherol and BHA in reducing secondary oxidation products [1]. This makes it a strong candidate for natural preservative systems in food, cosmetic, and personal care products where synthetic antioxidants are undesirable.

Metabolic Studies Requiring Efficient Conversion to Enterodiol

For investigations focused on the biological effects of enterodiol (END), (+)-secoisolariciresinol is the optimal precursor due to its preferential conversion to END over enterolactone (4–18% vs. 0.2–6%) [2] and its higher bioavailability compared to SDG [3]. This specificity reduces experimental variability and allows for cleaner interpretation of END-mediated outcomes.

Analytical Method Development for Lignan Quantification in Food

(+)-Secoisolariciresinol serves as a reliable analytical standard for LC-MS/MS methods due to its high recovery (97%) from complex food matrices like coffee, which exceeds that of matairesinol (93%) [4]. Its consistent detectability across sample types makes it a robust internal or external standard for dietary lignan exposure assessments.

In Vitro Antioxidant Screening Requiring Direct Radical Scavenging

In cell-free assays measuring direct radical scavenging capacity (e.g., DPPH), (+)-secoisolariciresinol is the appropriate selection over its mammalian metabolites enterodiol and enterolactone, which are inactive [5]. This ensures that observed antioxidant effects are attributable to the parent compound rather than inactive downstream products.

Application
Selection Property
Validation Focus
Lipid emulsion antioxidant research
Emulsion-protection ranking
Oxidative stability endpoint review
Enterodiol-focused metabolic studies
Aglycone precursor profile
Enterolignan product-ratio verification
Food lignan quantification methods
Matrix recovery ranking
LC-MS/MS recovery validation
Antioxidant screening assays
Direct radical-scavenging activity
DPPH or similar assay endpoint validation
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